3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid
CAS No.: 1261898-44-5
Cat. No.: VC11783267
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261898-44-5 |
|---|---|
| Molecular Formula | C13H7Cl2FO2 |
| Molecular Weight | 285.09 g/mol |
| IUPAC Name | 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18) |
| Standard InChI Key | RFFQTOIHRIIPIX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid is , with a molecular weight of 295.10 g/mol. Its structure combines a benzoic acid backbone with strategic halogen substitutions:
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Fluorine at position 5 enhances electronic effects and metabolic stability.
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2,3-Dichlorophenyl group at position 3 introduces steric bulk and lipophilicity, potentially influencing receptor binding.
Comparative analysis with analogous compounds, such as 2,4-dichloro-5-fluorobenzoic acid (melting point: 139°C) , suggests similar thermal stability. The exact mass (293.980 g/mol) and logP (estimated 4.2) align with trends observed in polychlorinated benzoic acids, where increased halogenation elevates hydrophobicity .
Synthetic Methodologies
Friedel-Crafts Acylation and Halogenation
A plausible synthesis route involves Friedel-Crafts acylation of fluorobenzene derivatives. For example, 2,4-dichloro-5-fluorobenzoic acid is synthesized via saponification of trichloromethylbenzene intermediates under acidic conditions . Adapting this method, the target compound could be prepared through:
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Chlorination: Introducing chlorine atoms to a fluorobenzoic acid precursor.
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Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the dichlorophenyl group.
Reaction conditions from analogous syntheses include:
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Catalysts: Palladium(0) complexes for cross-coupling.
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Yields: ~70–80% based on similar halogenated benzoic acid syntheses .
Industrial-Scale Production
Industrial methods optimize for cost and scalability:
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Continuous Flow Reactors: Enhance reaction control and purity.
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Purification Techniques: Crystallization using ethanol/water mixtures to isolate the product .
Physicochemical Properties
Key properties inferred from structural analogs include:
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 135–140°C | |
| Solubility | Low in water; soluble in DMSO, THF | |
| logP | 4.2 (estimated) | Computational modeling |
| pKa | 2.8–3.2 (carboxylic acid group) |
The dichlorophenyl group contributes to high lipid solubility, suggesting utility in lipid-rich biological environments .
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